N-Acetyl-L-glycyl-L-glutamine

Vue d'ensemble

Description

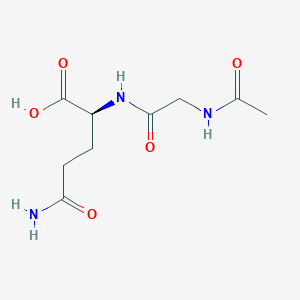

N-Acetyl-L-glycyl-L-glutamine is a dipeptide compound composed of N-acetylglycine and L-glutamine. It is known for its stability and solubility, making it a valuable component in various biochemical and pharmaceutical applications. The compound has the chemical formula C9H15N3O5 and a molecular weight of 245.23 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Acetyl-L-glycyl-L-glutamine can be synthesized through a series of chemical reactions involving the acetylation of glycine followed by the coupling of the resulting N-acetylglycine with L-glutamine. The reaction typically involves the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired dipeptide bond. Common reagents used in the synthesis include acetic anhydride for acetylation and coupling agents such as dicyclohexylcarbodiimide (DCC) for peptide bond formation .

Industrial Production Methods

In industrial settings, the production of this compound often involves biotechnological methods using immobilized cells or enzymes. For example, immobilized Escherichia coli expressing amino acid ester acyltransferase can be used to produce the compound with high efficiency and stability . This method allows for continuous production and better control over reaction conditions, resulting in higher yields and purity.

Analyse Des Réactions Chimiques

Mixed Anhydride Method (Boc-Protected Route)

This method involves three stages (CN102993271A) :

-

Protection of Glycine :

-

Condensation with L-Glutaminate :

-

Deprotection :

Key Reaction Table :

| Step | Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|

| Boc protection | Boc anhydride, NaOH, 0–5°C | N-Boc-glycine | 93% |

| Mixed anhydride | Chloroformate, L-glutaminate | N-Boc-glycyl-L-glutaminate | 78–91% |

| TFA deprotection | TFA in CH₂Cl₂ | NAGG (crude) | 77–89% |

Chloroacetyl Chloride Route

An alternative industrial synthesis (CN104628818A) :

-

Acylation :

-

Cyclization :

-

Ammonolysis :

Yield Comparison :

Biosynthetic Pathways

N-Acetylated peptides like NAGG are naturally produced via:

-

N-Acylpeptide Hydrolase : Releases N-acetyl amino acids from proteolytic peptides (HMDB0001138) .

-

N-Acetylglutamate Synthase : Catalyzes acetylation of glutamic acid using acetyl-CoA (HMDB0001138) .

Enzymatic vs. Chemical Synthesis :

Hydrolytic Degradation

NAGG undergoes hydrolysis under:

Degradation Products :

-

Glutamic acid (major)

-

Glycine (minor)

Pharmaceutical Relevance

-

Prodrug Potential : Analogous to N-acetyl-leucine, NAGG may bypass LAT1 transporters via MCT1 uptake, enhancing CNS delivery (Nature) .

-

Stability in Formulations : Resists thermal degradation in aqueous solutions (CN104628818A) .

Reaction Optimization Challenges

Applications De Recherche Scientifique

Biochemical Research Applications

NAGL serves as an important model compound in biochemical research, particularly in studies focused on peptide bond formation and hydrolysis. It is utilized in:

- Cell Culture Media : NAGL provides a stable and soluble source of L-glutamine, essential for enhancing cell growth and productivity in vitro. Its stability makes it preferable over free L-glutamine, which can degrade rapidly in aqueous solutions .

- Pharmaceutical Formulations : Due to its favorable stability and bioavailability, NAGL is incorporated into various pharmaceutical products, particularly those targeting conditions requiring glutamine supplementation .

Nutritional Supplements

NAGL is increasingly used in dietary supplements aimed at individuals with heightened nutritional needs, such as athletes or patients recovering from illness. Its applications include:

- Support for Gut Health : Studies indicate that NAGL can help mitigate gut damage caused by protein energy malnutrition. In a study involving malnourished pigs, those supplemented with NAGL demonstrated significantly better weight gain and immune response compared to controls .

- Enhanced Immune Function : Glutamine is recognized as an immunonutrient; thus, NAGL's role in supporting immune functions has been documented. It aids in nitrogen donation for the production of critical biomolecules necessary for immune responses .

Pharmacokinetics and Metabolism

Research has shown that NAGL exhibits favorable pharmacokinetic properties. It is more stable than free glutamine and does not easily convert to harmful byproducts like pyroglutamic acid. A study utilizing liquid chromatography-tandem mass spectrometry indicated that NAGL effectively crosses the blood-brain barrier, demonstrating significant bioavailability in both blood and brain tissues .

Case Study 1: Nutritional Impact on Malnourished Pigs

In a controlled study involving malnourished pigs fed a liquid formula supplemented with NAGL, researchers observed that those receiving NAGL experienced less suppression of body weight gain compared to other groups. The total lymphocyte count remained comparable to healthy controls, indicating enhanced immune function due to NAGL supplementation .

Case Study 2: Pharmacokinetics in Rat Models

A pharmacokinetic study evaluated the absorption and distribution of NAGL in rat models using advanced analytical techniques. Results showed effective transport across the blood-brain barrier and significant retention time in systemic circulation, suggesting potential therapeutic benefits for neurological conditions .

Mécanisme D'action

The mechanism of action of N-Acetyl-L-glycyl-L-glutamine involves its hydrolysis to release L-glutamine, which is an essential amino acid for various metabolic processes. L-glutamine acts as a nitrogen carrier and an energy source for cells, supporting cellular growth and function . The compound also helps maintain the integrity of the intestinal mucosa and supports immune function by promoting the proliferation of lymphocytes and the production of cytokines such as interleukin-2 and interferon-gamma .

Comparaison Avec Des Composés Similaires

N-Acetyl-L-glycyl-L-glutamine can be compared with other similar compounds, such as:

N-Acetyl-L-glutamine: A derivative of L-glutamine with similar stability and solubility properties.

Glycyl-L-glutamine: A dipeptide composed of glycine and L-glutamine, used in similar applications but with different stability characteristics.

N-Acetylglutamic acid: A related compound involved in the urea cycle and used in biochemical research.

This compound is unique due to its combination of stability, solubility, and bioavailability, making it a valuable compound for various applications in research and industry.

Activité Biologique

N-Acetyl-L-glycyl-L-glutamine is a derivative of glutamine, an amino acid known for its significant roles in various biological processes, particularly in the immune system and gut health. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Overview of Glutamine and Its Derivatives

Glutamine serves as a critical nitrogen donor in the body and is involved in protein synthesis, immune function, and gut integrity. It is particularly important during catabolic states, where its demand increases significantly. This compound is a stable form that may enhance the bioavailability of glutamine in various physiological conditions.

-

Cellular Metabolism :

- Glutamine is converted into several metabolites that play crucial roles in cellular metabolism. It can be transformed into glutamate, which enters the tricarboxylic acid (TCA) cycle, providing energy and intermediates for biosynthesis .

- This compound may exert similar effects by enhancing glutamine's stability and absorption, facilitating its conversion into active metabolites.

-

Immune Function :

- Glutamine is recognized as an immunonutrient that supports lymphocyte proliferation and cytokine production. It enhances macrophage phagocytic activity and neutrophil function .

- Studies have shown that supplementation with N-acetyl derivatives can improve immune responses in malnourished states by maintaining intestinal mucosal integrity and promoting immune cell function .

-

Gut Health :

- Glutamine plays a vital role in maintaining the integrity of the intestinal barrier. It helps prevent translocation of bacteria from the gut into the bloodstream, which can lead to systemic infections .

- This compound has been shown to partially prevent gut damage induced by protein-energy malnutrition in animal models, indicating its protective effects on intestinal health .

Case Studies

-

Animal Model Study :

A study involving malnourished pigs demonstrated that those supplemented with this compound showed significantly less suppression in body weight gain compared to those receiving free glutamine or no supplementation. The lymphocyte counts remained comparable to healthy controls, suggesting a protective effect on immune function . -

Cell Culture Studies :

In vitro studies indicated that glutamine derivatives could enhance autophagy and reduce senescence markers in cell lines exposed to inflammatory stimuli. This suggests potential applications in aging and degenerative diseases where cellular senescence is a concern .

Data Table: Comparison of Biological Effects

| Parameter | This compound | Free Glutamine | Control Group |

|---|---|---|---|

| Weight Gain | Moderate protection | Significant loss | Healthy control |

| Lymphocyte Count | Comparable to healthy | Reduced | Healthy control |

| Gut Integrity | Maintained | Compromised | Healthy control |

| Autophagy Induction | Enhanced | Moderate | None |

| Senescence Markers | Reduced | Increased | None |

Propriétés

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O5/c1-5(13)11-4-8(15)12-6(9(16)17)2-3-7(10)14/h6H,2-4H2,1H3,(H2,10,14)(H,11,13)(H,12,15)(H,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJNUYGFKMBWKR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.